molecular formula C17H16BrNO2 B2474362 3-bromo-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide CAS No. 2034407-32-2

3-bromo-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

Cat. No. B2474362
CAS RN: 2034407-32-2
M. Wt: 346.224
InChI Key: SXJFZCPWMRANOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-bromo-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs due to its bioactivity . The compound also contains a 2,3-dihydro-1H-inden-2-yl group, which is a type of fused cyclic compound that has been found to exhibit a range of pharmacological properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives were synthesized by grinding, stirring, and ultrasound irradiation methods .

Scientific Research Applications

Potential Therapeutic Applications

Compounds structurally related to 3-bromo-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide have been studied for their potential therapeutic applications, including as antipsychotic agents due to their antidopaminergic properties. For example, (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds have shown a preferential inhibition of hyperactivity in behavioral syndromes, indicating a lower tendency to induce extrapyramidal side effects at antipsychotically effective doses (Högberg et al., 1990).

Chemical Synthesis and Reactions

The chemical synthesis and reactions of brominated compounds provide insights into the versatility and reactivity of these molecules. For instance, reactions of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea have been reported, showcasing unexpected Eschenmoser coupling reactions and ring transformations (Kammel et al., 2015). Additionally, the synthesis of orally active CCR5 antagonists, involving brominated intermediates, highlights the practical applications of these compounds in medicinal chemistry (Ikemoto et al., 2005).

Biological Activities

The exploration of biological activities of brominated compounds has led to findings of potential antibacterial properties. For instance, antibacterial bromophenols isolated from the marine red alga Rhodomela confervoides have demonstrated activity against several strains of bacteria, showcasing the potential of naturally derived brominated compounds in addressing antimicrobial resistance (Xu et al., 2003).

properties

IUPAC Name

3-bromo-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c18-15-7-3-6-12(8-15)16(20)19-11-17(21)9-13-4-1-2-5-14(13)10-17/h1-8,21H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJFZCPWMRANOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(CNC(=O)C3=CC(=CC=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.